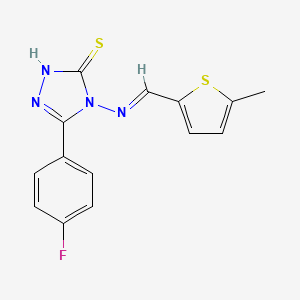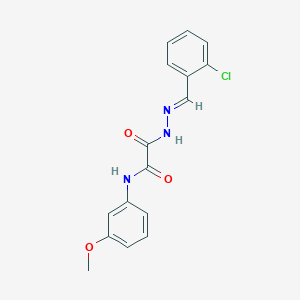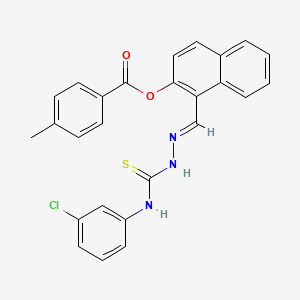![molecular formula C18H18N2OS3 B12020016 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12020016.png)
2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Metoxibencil)sulfanil]-5-[(4-metilbencil)sulfanil]-1,3,4-tiadiazol es un compuesto que pertenece a la clase de los tiadiazoles, que son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros.
Métodos De Preparación
La síntesis de 2-[(4-Metoxibencil)sulfanil]-5-[(4-metilbencil)sulfanil]-1,3,4-tiadiazol típicamente implica la reacción de sulfuros de bencilo apropiados con precursores de tiadiazol. Un método común incluye la reacción de cloruro de 4-metoxibencilo y cloruro de 4-metilbencilo con tiourea en presencia de una base, seguida de ciclización para formar el anillo de tiadiazol . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala, asegurando mayores rendimientos y pureza.
Análisis De Reacciones Químicas
2-[(4-Metoxibencil)sulfanil]-5-[(4-metilbencil)sulfanil]-1,3,4-tiadiazol experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio, lo que resulta en la formación de tioles.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde los grupos bencilo pueden ser reemplazados por otros nucleófilos en condiciones apropiadas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano, catalizadores como paladio sobre carbono, y temperaturas y presiones variables dependiendo de la reacción deseada . Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas y tiadiazoles sustituidos.
Aplicaciones Científicas De Investigación
2-[(4-Metoxibencil)sulfanil]-5-[(4-metilbencil)sulfanil]-1,3,4-tiadiazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: El compuesto ha demostrado un potencial como agente antimicrobiano, inhibiendo el crecimiento de ciertas bacterias y hongos.
Medicina: La investigación ha indicado su potencial como agente anticancerígeno, con estudios que demuestran su capacidad para inducir apoptosis en células cancerosas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad y la estabilidad
Mecanismo De Acción
El mecanismo de acción de 2-[(4-Metoxibencil)sulfanil]-5-[(4-metilbencil)sulfanil]-1,3,4-tiadiazol implica su interacción con objetivos moleculares como enzimas y receptores. Por ejemplo, en su actividad antimicrobiana, el compuesto puede inhibir enzimas clave implicadas en la síntesis de la pared celular bacteriana, lo que lleva a la muerte celular. En la investigación del cáncer, puede inducir apoptosis a través de la activación de vías de señalización específicas y la inhibición de la proliferación celular .
Comparación Con Compuestos Similares
Compuestos similares a 2-[(4-Metoxibencil)sulfanil]-5-[(4-metilbencil)sulfanil]-1,3,4-tiadiazol incluyen otros derivados de tiadiazol como:
- 2-[(4-Metilbencil)sulfanil]-5-[(4-nitrofenil)metilideno]-1,3,4-tiadiazol
- 2-[(4-Metoxibencil)sulfanil]-5-[(2-fluorobencil)sulfanil]-1,3,4-tiadiazol
- 2-[(4-Metoxibencil)sulfanil]-5-[(4-clorobencil)sulfanil]-1,3,4-tiadiazol
Estos compuestos comparten características estructurales similares pero difieren en sus sustituyentes, lo que puede afectar significativamente sus propiedades químicas y actividades biológicas. La singularidad de 2-[(4-Metoxibencil)sulfanil]-5-[(4-metilbencil)sulfanil]-1,3,4-tiadiazol radica en su combinación específica de grupos metoxibencilo y metilbencilo, que pueden conferir reactividad y efectos biológicos distintos .
Propiedades
Fórmula molecular |
C18H18N2OS3 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H18N2OS3/c1-13-3-5-14(6-4-13)11-22-17-19-20-18(24-17)23-12-15-7-9-16(21-2)10-8-15/h3-10H,11-12H2,1-2H3 |
Clave InChI |
YFZUBSGYDDQWMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019935.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12019946.png)



![N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12019963.png)


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12019976.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019987.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12019991.png)
![1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12020002.png)
